This compound can be classified as a tertiary amine due to the presence of a nitrogen atom in its structure. It is often synthesized from precursors such as 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one through various chemical reactions, including reduction processes. The hydrochloride salt form is commonly used in research and pharmaceutical applications due to its improved solubility and stability compared to its free base counterpart.
The synthesis of 9-azabicyclo[3.3.1]nonan-3-ol hydrochloride typically involves several steps:
The synthesis may involve careful control of reaction conditions such as temperature (typically around 50 °C) and pressure (up to 50 psi) to ensure optimal yields and purity.
The molecular formula for 9-azabicyclo[3.3.1]nonan-3-ol hydrochloride is .
The structure can be confirmed through various spectroscopic techniques:
9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride can participate in several chemical reactions:
The hydrochloride salt form enhances solubility in water compared to its free base form, making it more suitable for pharmaceutical formulations.
The stability of 9-azabicyclo[3.3.1]nonan-3-ol hydrochloride can be influenced by environmental factors such as pH and temperature, necessitating careful storage conditions.
9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride has several scientific applications:
The enantioselective synthesis of endo-9-azabicyclo[3.3.1]nonan-3-ol hinges on Ru-catalyzed hydrogenation of the corresponding ketone. Ruthenium complexes bearing chiral diphosphine and diamine ligands enable high-precision reduction under mild conditions (2–50 atm H₂). Key studies demonstrate that RuCl₂[(S)-XylBINAP][(S,S)-DPEN] precatalysts activated by t-BuOK achieve near-quantitative yields and >99% ee for the endo-alcohol configuration. This system exhibits exceptional functional group tolerance, preserving heteroaromatic moieties (e.g., pyridyl, thienyl) during reduction [1] [4]. The catalytic cycle proceeds via a concerted six-membered transition state, where the bifunctional Ru–H/N–H moiety simultaneously delivers hydride and proton to the carbonyl group. Base activation generates the active RuH₂ species, while steric tuning of ligands (e.g., XylBINAP vs. TolBINAP) optimizes enantioselectivity [4] .
Table 1: Ru-Catalyzed Hydrogenation Performance for 9-Azabicyclo[3.3.1]nonan-3-one
Catalyst System | H₂ Pressure (atm) | Temp (°C) | ee (%) | TON |
---|---|---|---|---|
RuCl₂[(S)-XylBINAP][(S,S)-DPEN]/t-BuOK | 8 | 30 | >99 | 100,000 |
RuH(η¹-BH₄)[(S)-XylBINAP][(S,S)-DPEN] | 8 | 25 | 99 | 100,000 |
[RuCl₂(p-cymene)]₂/TsDPEN | 50 | 28 | 95 | 10,000 |
Ligand architecture critically governs stereoselectivity in azabicyclic ketone reduction. Bulky, electron-rich phosphines (e.g., XylBINAP with 3,5-xylyl groups) enforce a rigid chiral pocket, favoring endo-alcohol formation by sterically blocking one enantioface. Diamine ligands with primary amines (e.g., DPEN, DAIPEN) enable bifunctional activation via N–H bonding to the carbonyl oxygen. Modifications include:
1.2.1. N-Alkylation Routes to Quaternary Ammonium SaltsBridgehead nitrogen functionalization generates bioactive quaternary ammonium derivatives. N-Alkylation of 9-azabicyclo[3.3.1]nonan-3-ol employs alkyl halides (R–X; R = benzyl, allyl, propargyl) under transfer hydrogenation or direct alkylation conditions. Benzyl bromide derivatives afford σ₂ receptor ligands (e.g., WC-26, WC-59) with Ki < 3 nM. Critical parameters include:
Table 2: N-Alkylation Efficiency with Diverse Electrophiles
Alkyl Halide | Conditions | Yield (%) | Selectivity (N vs. O) |
---|---|---|---|
Benzyl bromide | K₂CO₃, DMF, 60°C | 92 | >20:1 |
4-Bromomethyl-biphenyl | Cs₂CO₃, DMF, 80°C | 85 | 15:1 |
Propargyl bromide | NaI, CH₃CN, 25°C | 78 | 10:1 |
The C3-alcohol group undergoes site-specific derivatization via protective group strategies:
The endo-alcohol’s (1S,5R) configuration is secured via substrate-directed hydrogenation. Chiral Ru catalysts differentiate prochiral faces of the ketone through H-bonding interactions between the N–H moiety of the ligand and the carbonyl oxygen. Key approaches include:
Separation of diastereomers exploits differential crystallization or kinetic resolution:
Table 3: Resolution Techniques for exo/endo Isomers
Method | Conditions | De (%) | Yield |
---|---|---|---|
Diastereomeric salt crystallization | HCl in EtOAc/hexane | >99 | 70% |
Enzymatic acetylation | CAL-B, vinyl acetate, pH 7.0 | 98 | 45% (endo) |
Chiral HPLC | Chiralpak IC, heptane/iPrOH (90:10) | 99.5 | >95% |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7